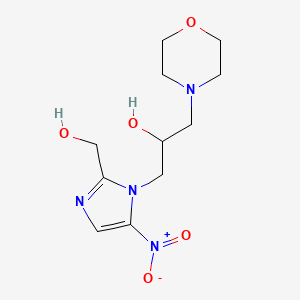

2-(Hydroxymethyl)-morinidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c16-8-10-12-5-11(15(18)19)14(10)7-9(17)6-13-1-3-20-4-2-13/h5,9,16-17H,1-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWPIUSKZBCSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C(=CN=C2CO)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807608-29-2 | |

| Record name | 2-(Hydroxymethyl)-morinidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807608292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)-MORINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2QJI15NFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxymethyl Morinidazole and Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 2-(Hydroxymethyl)-morinidazole (I), suggests several key disconnections. The primary disconnection is at the N1-position of the imidazole (B134444) ring, separating the heterocyclic core from the 3-morpholinyl-2-hydroxypropyl side chain. This leads to two key precursors: 2-(hydroxymethyl)-5-nitroimidazole (II) and a suitable three-carbon electrophilic synthon, such as an epoxypropyl derivative (III).

A further disconnection of the side chain in precursor (III) between the C-N bond of the morpholine (B109124) ring identifies morpholine (IV) and a propyl epoxide synthon like 1-(2,3-epoxypropyl)-2-(hydroxymethyl)-5-nitroimidazole (V) as the immediate precursor. Finally, the hydroxymethyl group at the C2 position can be traced back to a methyl group, suggesting that a common starting material could be 2-methyl-5-nitroimidazole (B138375) (VI), which is also the precursor for morinidazole (B1676747) itself.

This analysis identifies the following key precursors for a plausible synthetic route:

2-Methyl-5-nitroimidazole (VI): A readily available starting material for the imidazole core.

2-(Hydroxymethyl)-5-nitroimidazole (II): The core heterocyclic component, which may be synthesized from (VI).

Epichlorohydrin or Glycidol derivatives: As the source for the three-carbon side chain.

Morpholine (IV): The terminal amine component of the side chain.

Chemical Synthesis Routes for the Imidazole Core and Hydroxymethyl Functionalization

The synthesis of the target molecule hinges on the successful preparation of the 2-(hydroxymethyl)-5-nitroimidazole core and its subsequent N-alkylation and functionalization.

A plausible route begins with the commercially available 2-methyl-5-nitroimidazole (VI). The critical step is the functionalization of the C2-methyl group. This can be envisioned through a two-step process: selective oxidation of the methyl group to an aldehyde (forming 2-formyl-5-nitroimidazole), followed by reduction to the corresponding alcohol.

Once the 2-(hydroxymethyl)-5-nitroimidazole (II) core is obtained, the synthesis can proceed in a manner analogous to that of morinidazole. The imidazole nitrogen is alkylated with an excess of an epoxide, such as epichlorohydrin, under basic conditions to yield the N-alkylated epoxide intermediate, 1-(2,3-epoxypropyl)-2-(hydroxymethyl)-5-nitroimidazole (V). The final step involves the nucleophilic ring-opening of this epoxide with morpholine. This reaction is typically catalyzed by heat or a Lewis acid to afford the final product, this compound (I).

Regioselectivity is a critical consideration in the synthesis of substituted imidazoles.

Nitration: The synthesis of the 2-substituted-5-nitroimidazole core typically involves the nitration of a 2-substituted imidazole. The directing effects of the existing substituent and the ring nitrogens generally favor the introduction of the nitro group at the C4 or C5 position. Under controlled conditions, the 5-nitro isomer is often the major product.

N-Alkylation: The alkylation of the 2-(hydroxymethyl)-5-nitroimidazole core with the epoxypropyl side chain can potentially occur at either the N1 or N3 position. The presence of the C2-substituent can influence the regioselectivity, but often a mixture of isomers is obtained, requiring purification.

Epoxide Ring-Opening: The reaction of the N-alkylated epoxide intermediate (V) with morpholine is highly regioselective. The nucleophilic attack by the morpholine nitrogen occurs preferentially at the sterically less hindered terminal carbon of the epoxide ring, yielding the desired secondary alcohol product.

The table below summarizes typical conditions for the analogous reaction in morinidazole synthesis, which involves the ring-opening of 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole (B57208) with morpholine. google.com These conditions are directly applicable to the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield/Purity |

| Lithium Bromide | Isopropanol | Reflux | 6-8 | High Selectivity |

| Calcium Chloride | Ethanol | 70-80 | 5-7 | Good Yield |

| No Catalyst | Methanol | Reflux | 12-16 | Lower Yield |

| Magnesium Iodide | Acetonitrile | 60-70 | 4-6 | High Purity |

This data is illustrative of the optimization for the synthesis of morinidazole and is considered applicable to its hydroxymethyl analogue.

Preparation of Structurally Related Morinidazole Derivatives and Stereoisomers

The synthetic framework for this compound allows for considerable variation, enabling the preparation of a wide range of structurally related derivatives and stereoisomers.

The side chain of this compound contains a chiral center at the C2' position (the hydroxyl-bearing carbon). An enantioselective synthesis is highly desirable as different enantiomers can have distinct biological properties.

Two primary strategies can be employed:

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. By starting the N-alkylation step with either (R)-epichlorohydrin or (S)-epichlorohydrin, the chirality is fixed early in the synthesis, leading to the corresponding (R)- or (S)-enantiomer of the final product. This is a common and effective method for ensuring high enantiomeric purity.

Chiral Resolution: If the synthesis is carried out using a racemic epoxide, the resulting final product will be a racemic mixture of (R)- and (S)-2-(Hydroxymethyl)-morinidazole. These enantiomers can then be separated. Methods for resolution include preparative chiral High-Performance Liquid Chromatography (HPLC) or classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the pure enantiomer.

The versatility of the synthetic route provides opportunities to modify both the linker and the terminal amine group, leading to a library of novel analogues. nih.govbeilstein-journals.org

Alternative Amines: The final step of the synthesis involves the ring-opening of the epoxide with an amine. By substituting morpholine with other cyclic or acyclic secondary amines, a diverse array of derivatives can be generated. This allows for the systematic exploration of how the structure of the side chain affects the compound's properties.

Alternative Linkers: The 3-carbon hydroxypropyl linker can be modified. This can be achieved by alkylating the imidazole core with different electrophilic reagents. For instance, using longer-chain epoxides or linkers containing different functional groups (e.g., ethers, amides) can produce analogues with varied physicochemical characteristics.

The table below illustrates potential modifications by exploring different amine nucleophiles in the final synthetic step.

| Amine Nucleophile | Resulting Side Chain Moiety |

| Piperidine | -CH(OH)CH₂-N(CH₂)₅ |

| Thiomorpholine | -CH(OH)CH₂-N(CH₂CH₂)₂S |

| N-Methylpiperazine | -CH(OH)CH₂-N(CH₂CH₂)₂NCH₃ |

| Diethylamine | -CH(OH)CH₂-N(CH₂CH₃)₂ |

These modifications, inspired by the extensive research on metronidazole (B1676534) and other 5-nitroimidazole derivatives, provide a pathway for developing new compounds with potentially enhanced properties. jocpr.comjocpr.com

Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceuticals, including this compound and its analogues. These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. The application of green chemistry to the synthesis of nitroimidazole derivatives focuses on several key areas: the use of alternative solvents, the development of catalyst-free and solvent-free reaction conditions, and the exploration of novel energy sources to drive chemical transformations.

One of the primary areas of focus for greening the synthesis of 2-nitroimidazole (B3424786) scaffolds, the core of this compound, is the nitration of the imidazole ring. Traditional nitration methods often employ harsh and corrosive reagents like nitric and sulfuric acids, leading to significant waste and safety concerns. Greener alternatives have been explored to mitigate these issues. For instance, a facile and environmentally benign approach for the synthesis of 2-nitroimidazole has been developed using oxone as an oxidant in water, a safe and abundant solvent. This method avoids the use of strong mineral acids, thereby reducing the environmental impact of the synthesis.

Another significant advancement in the green synthesis of 2-nitroimidazoles involves the use of microwave irradiation. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. For the synthesis of 2-nitroimidazole and its analogues, a protocol utilizing a natural clay, such as an iron-rich kaolinite, as a solid acid catalyst under microwave irradiation has been reported. This solvent-free approach, coupled with a simple work-up procedure, represents a substantial improvement over conventional heating methods that require volatile and often toxic organic solvents.

The introduction of the hydroxymethyl group onto the imidazole ring is another critical step in the synthesis of this compound where green chemistry principles can be applied. Traditional methods for hydroxymethylation may involve reagents that are not environmentally friendly. Modern, greener approaches for the C-H functionalization of N-heterocycles are being actively researched. One promising strategy is the use of electrophotocatalysis for the hydroxymethylation of azaarenes with methanol. This method utilizes electricity as a "sacrificial oxidant" and is performed under mild reaction conditions with non-toxic and readily available reagents. Such an approach could potentially be adapted for the hydroxymethylation of the morinidazole scaffold.

Biocatalysis offers another avenue for the green synthesis of functionalized heterocycles. While specific biocatalytic methods for the synthesis of this compound have not been extensively reported, the use of enzymes for selective alkylation and oxygenation of N-heterocyles is a growing field. Engineered methyltransferases and peroxygenases have demonstrated the ability to catalyze reactions with high regioselectivity and yield under mild, aqueous conditions. The development of a biocatalyst for the direct hydroxymethylation of a morinidazole precursor would represent a significant step towards a truly green synthesis.

The table below provides a comparative overview of traditional versus potential green synthetic approaches for key steps in the synthesis of this compound and related nitroimidazole derivatives, highlighting the advantages of adopting greener methodologies.

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Advantages |

| Nitration of Imidazole Ring | Use of concentrated nitric and sulfuric acids. | Use of oxone in water. | Avoids corrosive acids, uses a green solvent, reduces waste. |

| Synthesis of 2-Nitroimidazole Scaffold | Conventional heating in organic solvents. | Microwave-assisted synthesis with a solid clay catalyst under solvent-free conditions. | Reduced reaction time, increased energy efficiency, elimination of volatile organic solvents. |

| Hydroxymethylation of Imidazole Ring | Use of potentially hazardous reagents and harsh conditions. | Electrophotocatalytic hydroxymethylation using methanol. | Mild reaction conditions, use of a renewable C1 source, avoids toxic reagents. |

| Functionalization of Heterocycles | Multi-step classical synthesis. | Biocatalysis using engineered enzymes (e.g., peroxygenases). | High selectivity, mild aqueous reaction conditions, reduced byproducts. |

By integrating these and other green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more cost-effective, aligning with the broader goals of environmentally responsible pharmaceutical production.

Mechanism of Action and Molecular Interactions of 2 Hydroxymethyl Morinidazole

Biochemical Pathways of Nitro Group Reductive Bioactivation

The selective toxicity of 2-(Hydroxymethyl)-morinidazole is fundamentally linked to the unique metabolic capabilities of anaerobic organisms. The core of its mechanism lies in the reduction of the 5-nitro group on the imidazole (B134444) ring, a process that is efficiently carried out in the low redox potential environment of anaerobic cells.

Role of Microbial Nitroreductases and Other Cellular Enzymes

The bioactivation of 5-nitroimidazoles like morinidazole (B1676747) and, by extension, its hydroxymethyl metabolite, is predominantly mediated by a class of enzymes known as nitroreductases. These enzymes are flavoproteins that are abundant in anaerobic bacteria and certain protozoa but are largely absent or inactive in aerobic cells. Microbial nitroreductases catalyze the transfer of electrons to the nitro group of this compound.

Key enzymes implicated in this process, based on studies of related nitroimidazoles, include:

Pyruvate:ferredoxin oxidoreductase (PFOR): This enzyme, crucial for the anaerobic energy metabolism of many pathogens, generates low-potential electrons that can be transferred to small electron transport proteins like ferredoxin or flavodoxin. These proteins, in their reduced state, are potent reductants of the nitroimidazole nitro group.

Nitroreductases (e.g., RdxA, FrxA): These are NAD(P)H-dependent enzymes that directly reduce the nitro group. The expression and activity of these enzymes are critical for the susceptibility of microorganisms to 5-nitroimidazoles.

The reduction is a multi-step process, with the initial one-electron reduction forming a nitroso radical anion. This is a critical juncture; in the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound, a futile cycle that prevents the accumulation of toxic intermediates and explains the lack of activity against aerobic organisms. In an anaerobic environment, however, further reduction proceeds.

Formation and Characterization of Reactive Intermediates

The sequential reduction of the nitro group of this compound leads to the formation of a cascade of highly reactive and unstable intermediates. While direct characterization of these intermediates for this specific metabolite is not extensively documented, the pathway is well-established for the nitroimidazole class.

The key reactive species formed include:

Nitroso radical anion: The product of the initial one-electron reduction.

Nitrosoimidazole: Formed upon further reduction.

Hydroxylamine (B1172632) derivative: A crucial and highly reactive intermediate resulting from a four-electron reduction. This species is considered a primary cytotoxic agent.

Nitrogen-containing free radicals: These are also generated during the reduction process and contribute to cellular damage.

These reactive intermediates are short-lived and highly electrophilic, enabling them to readily react with and damage a variety of essential cellular macromolecules.

Molecular Targets and Cellular Impact in Research Models

Once activated, the reactive metabolites of this compound exert their cytotoxic effects by targeting critical cellular components, leading to a loss of function and ultimately, cell death.

Interactions with Nucleic Acids and DNA Integrity

The primary molecular target of activated 5-nitroimidazoles is deoxyribonucleic acid (DNA). The reactive intermediates, particularly the hydroxylamine derivative and free radicals, can interact with DNA in several damaging ways:

DNA Strand Breakage: The electrophilic intermediates can attack the phosphodiester backbone of DNA, leading to single- and double-strand breaks. This disrupts the integrity of the genetic material, inhibiting essential processes like DNA replication and transcription.

Helical Destabilization: The binding of reactive metabolites to DNA can alter its helical structure, further impairing its function.

Adduct Formation: Covalent binding of the reactive intermediates to DNA bases can occur, forming adducts that interfere with DNA replication and repair mechanisms.

This widespread DNA damage is a major contributor to the bactericidal and protozoacidal effects of the compound.

Engagement with Proteins and Other Biological Macromolecules

Potential targets include:

Proteins: The reactive species can form covalent adducts with amino acid residues in proteins, particularly those with nucleophilic side chains like cysteine and histidine. This can lead to the inactivation of essential enzymes and structural proteins, disrupting cellular metabolism and function.

Thiol-containing molecules: Small-molecule thiols, such as glutathione, are also targets for the reactive intermediates. Depletion of these molecules can increase oxidative stress within the cell.

Specificity of Action in Anaerobic Microorganisms and Protozoan Parasites

The remarkable specificity of this compound for anaerobic and microaerophilic organisms is a cornerstone of its therapeutic utility. This selectivity is multifactorial, stemming from the unique physiological and biochemical characteristics of these organisms.

Several factors contribute to this specificity:

Low Redox Potential: Anaerobic organisms possess metabolic pathways that operate at a much lower redox potential than those in aerobic cells. This low redox environment is essential for the efficient reduction and activation of the nitro group of this compound. In aerobic cells, the higher redox potential and the presence of oxygen prevent this activation.

Presence of Specific Reductive Enzymes: As previously mentioned, the enzymes responsible for the bioactivation of 5-nitroimidazoles, such as PFOR and specific nitroreductases, are either unique to or significantly more active in anaerobic organisms.

Oxygen-Mediated Futile Cycling: In the presence of oxygen, the initial nitroso radical anion intermediate is rapidly re-oxidized to the parent compound. This "futile cycling" prevents the accumulation of toxic downstream metabolites in aerobic environments, thus protecting aerobic cells from damage.

This inherent specificity allows for the targeted killing of anaerobic pathogens while minimizing effects on the host's aerobic cells and the beneficial aerobic components of the normal flora.

| Feature | Anaerobic Organisms | Aerobic Organisms |

| Redox Potential | Low | High |

| Key Reductive Enzymes | Present and active (e.g., PFOR, Nitroreductases) | Absent or inactive |

| Nitro Group Activation | Efficient | Inefficient or absent |

| Formation of Reactive Intermediates | Accumulate | Prevented by oxygen |

| Cytotoxicity | High | Low to none |

Interactive Data Table: Factors Influencing the Specificity of Action

Insights from Redox Potential and Electron Transfer Processes

The biological activity of 5-nitroimidazole compounds, including the morinidazole metabolite this compound, is intrinsically linked to their redox properties. The selective toxicity of these agents towards anaerobic organisms is primarily dictated by the low redox potential of the nitro group on the imidazole ring. This characteristic allows for the compound to be activated through reductive electron transfer processes that are unique to the low-oxygen environments of these microorganisms.

The mechanism of action is initiated by the transfer of an electron to the nitro group of the 5-nitroimidazole, a process facilitated by the low intracellular redox potential of anaerobic cells. This initial one-electron reduction results in the formation of a nitro radical anion. This radical anion is a short-lived but highly reactive species. The formation of this nitro radical anion is a critical step, as it is believed to be a key cytotoxic agent responsible for the therapeutic effects of this class of drugs.

Further electron transfer processes lead to the subsequent reduction of the nitro radical anion. This multi-step reduction cascade generates other reactive intermediates, including a nitrosoimidazole and a hydroxylamine derivative. These reduced species are capable of interacting with and causing damage to essential cellular macromolecules, most notably DNA. The covalent binding of these reactive metabolites to DNA disrupts its helical structure and leads to strand breaks, ultimately resulting in cell death.

Electrochemical studies of related 5-nitroimidazole compounds, such as metronidazole (B1676534) and tinidazole, using techniques like cyclic voltammetry, have demonstrated that the reduction of the nitro group is an irreversible process. This irreversibility is consistent with the subsequent chemical reactions of the generated radical anion, which prevent its re-oxidation to the parent nitro compound. While specific redox potential values for this compound are not extensively documented, it is expected to fall within the range typical for bioactive 5-nitroimidazoles, which is sufficiently low to be readily reduced by the enzymatic machinery of anaerobic organisms, such as nitroreductases.

The electron transfer process can be summarized in the following steps:

Initial One-Electron Reduction: The 5-nitroimidazole accepts an electron, forming a nitro radical anion.

Formation of Nitroso Intermediate: The nitro radical anion is further reduced to a nitrosoimidazole.

Formation of Hydroxylamine Derivative: The nitrosoimidazole is then reduced to a hydroxylamine derivative.

Cellular Damage: These reactive intermediates interact with and damage cellular components, leading to cytotoxicity.

The efficiency of this activation process is directly related to the redox potential of the specific 5-nitroimidazole derivative. Compounds with a less negative reduction potential are more easily reduced and can exhibit greater activity. The substitution pattern on the imidazole ring and its side chains can influence the redox potential and, consequently, the biological efficacy of the drug.

Preclinical Biological Activity Spectrum of 2 Hydroxymethyl Morinidazole

In Vitro Antimicrobial and Antiparasitic Efficacy Studies

In vitro studies are the first step in characterizing the antimicrobial spectrum of a new compound, providing essential data on its potency against specific pathogens.

Morinidazole (B1676747) has demonstrated significant in vitro antibacterial activity, particularly against anaerobic bacteria, which are its primary therapeutic targets. patsnap.com Pharmacodynamic tests have indicated that its antimicrobial activity against pathogenic anaerobes is comparable to or stronger than that of established nitroimidazoles like metronidazole (B1676534), tinidazole, and ornidazole (B1677491). nih.gov

Clinical studies have identified its effectiveness against a variety of clinically relevant anaerobic species. The most commonly identified susceptible anaerobes include Bacteroides fragilis, Bacteroides thetaiotaomicron, Finegoldia magna, and Prevotella bivia. nih.gov For these and other sensitive strains, the minimum inhibitory concentration (MIC) values for morinidazole have been shown to range from 1 to 8 μg/mL, which are levels very close to those of ornidazole and metronidazole. nih.gov

Table 1: In Vitro Activity of Morinidazole Against Common Anaerobic Bacteria

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (μg/mL) |

|---|---|

| Bacteroides fragilis | 1 - 8 |

| Bacteroides thetaiotaomicron | 1 - 8 |

| Finegoldia magna | 1 - 8 |

This table is interactive. Data is based on findings from clinical trials where these organisms were the most commonly identified anaerobes sensitive to morinidazole. nih.gov

Like other 5-nitroimidazole antibiotics, morinidazole's mechanism of action is effective against certain protozoa that possess the necessary enzymatic machinery for drug activation. patsnap.com While the primary focus of its development has been on anaerobic bacterial infections, its antiparasitic properties are also of interest.

Published research on the specific activity of morinidazole against a wide array of protozoal species is not as extensive as that for its antibacterial properties. While its chemical class is known for activity against parasites like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica researchgate.net, specific comparative efficacy data for morinidazole against Leishmania, Trypanosoma, or Plasmodium species are not widely available in the current literature. The evaluation of related nitroimidazoles, such as fexinidazole, has shown activity against trypanosomatids, suggesting a potential area for further investigation for morinidazole. nih.govnih.govnih.gov

In Vivo Efficacy Assessment in Non-Human Organism Models

Following promising in vitro results, preclinical in vivo studies using non-human organism models are crucial for evaluating a drug's efficacy in a complex biological system.

Animal models of infection are indispensable for establishing proof-of-concept and for optimizing dosing regimens before human trials. nih.gov For antibacterial agents, these often include murine models of thigh infection, pneumonia, or sepsis, which allow researchers to evaluate the drug's ability to reduce bacterial burden in specific tissues. mdpi.comamr.solutions While detailed public reports on the specific animal models used for morinidazole are limited, in vivo pharmacodynamic tests have been conducted and confirm its potent antimicrobial activity. nih.gov These studies are essential for demonstrating that the compound can achieve sufficient concentrations at the site of infection to exert its therapeutic effect.

A key aspect of preclinical development is comparing a new drug candidate to the existing standard of care. In vivo and in vitro pharmacodynamic studies have consistently shown that the antimicrobial activity of morinidazole against pathogenic anaerobes is stronger than or equal to that of metronidazole, tinidazole, and ornidazole. nih.gov

This comparable efficacy has been further supported by clinical trial data. In a multicenter, double-blind, randomized trial comparing morinidazole with ornidazole for the treatment of pelvic inflammatory disease, the bacteriological success rates were notably high for both agents. In the microbiologically valid population, morinidazole achieved a 100% success rate (32 out of 32 cases), while ornidazole achieved an 89.66% success rate (26 out of 29 cases). nih.gov These findings underscore morinidazole's non-inferiority and potent efficacy in a clinical setting, which is reflective of its performance in preclinical models.

Investigative Studies on Mechanisms of Microbial Resistance

Understanding how microbes might develop resistance to a new antibiotic is a critical component of its preclinical evaluation. While specific studies focusing exclusively on resistance to morinidazole are not extensively detailed, the mechanisms can be inferred from its shared class and mode of action with other 5-nitroimidazoles. patsnap.com

The antimicrobial action of morinidazole, like other nitroimidazoles, requires activation within the microbial cell. The drug's nitro group is reduced by low-redox-potential electron transport proteins, such as nitroreductases, which are present in anaerobic organisms. patsnap.com This reduction creates reactive cytotoxic intermediates that induce damage to microbial DNA, leading to cell death. patsnap.comrsdjournal.org

Therefore, microbial resistance to morinidazole is likely to occur through mechanisms that interfere with this process. The primary mechanisms of resistance to 5-nitroimidazoles include:

Decreased Drug Activation: Mutations in or downregulation of the genes encoding the required nitroreductase enzymes can prevent the conversion of the prodrug into its active, cytotoxic form. researchgate.net

Altered Drug Transport: Changes in membrane permeability that limit the uptake of the drug or the activity of efflux pumps that actively remove the drug from the cell can reduce its intracellular concentration. nih.gov

Enhanced DNA Repair: An increased capacity of the microbe to repair the DNA damage caused by the activated drug could confer a degree of tolerance. researchgate.net

Target Modification: Alteration of the drug's molecular target, although less common for this class, is a known resistance mechanism for other antibiotics. nih.gov

The emergence of antimicrobial resistance to metronidazole has been a growing concern, making the study of these potential pathways crucial for the long-term stewardship of newer agents like morinidazole. nih.gov

Strategies for Overcoming or Mitigating Resistance in Research Models

Overcoming resistance to 5-nitroimidazoles is a significant research focus. Strategies being explored in research models generally aim to bypass or counteract the molecular pathways described above.

Development of Novel Nitroimidazole Derivatives: A primary strategy is the chemical modification of the nitroimidazole scaffold. The goal is to create new analogs that may be less susceptible to existing resistance mechanisms. This could involve designing compounds that are more efficiently activated by alternative reductive pathways in resistant strains or that are not substrates for specific inactivating enzymes or efflux pumps.

Combination Therapy: The use of multiple therapeutic agents is a well-established strategy to combat antibiotic resistance.

Inhibitors of Resistance Mechanisms: This approach involves co-administering the 5-nitroimidazole with an agent that inhibits a specific resistance mechanism. For example, while not yet developed for nitroimidazoles, the clinical success of combining β-lactam antibiotics with β-lactamase inhibitors serves as a powerful proof-of-concept. nih.gov Research could focus on identifying inhibitors for Nim-family reductases or specific efflux pumps.

Synergistic Drug Combinations: Combining a 5-nitroimidazole with another antimicrobial agent that has a different mechanism of action can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. This can help overcome resistance and reduce the likelihood of new resistance emerging.

Targeting Alternative Metabolic Pathways: Resistant organisms often exhibit metabolic alterations to compensate for changes in their primary energy pathways (e.g., repression of PFOR). nih.gov These altered metabolic states may present new vulnerabilities. Research models can be used to identify these unique metabolic dependencies in resistant strains, which can then be targeted with specific inhibitors.

Advanced Computational Modeling: The use of sophisticated computer models, such as quantitative systems pharmacology (QSP), is an emerging strategy to predict the emergence of resistance. By modeling the complex interactions between a drug and a pathogen, researchers can simulate different treatment scenarios to optimize dosing and minimize the selection pressure for resistance. Such models can also help identify key bacterial properties that could be targeted to create more precise antibiotics.

Modulation of the Host Microbiome: The gut microbiome can influence the metabolism and efficacy of drugs. Research into how commensal bacteria interact with pathogens and antibiotics could reveal novel strategies, such as using probiotics or other interventions to create an environment that is less conducive to the survival of resistant pathogens.

These research strategies, while largely explored in the context of older nitroimidazoles, provide a foundational framework for addressing potential resistance to newer agents like morinidazole and its metabolite, 2-(Hydroxymethyl)-morinidazole.

Structure Activity Relationship Sar Studies of 2 Hydroxymethyl Morinidazole Derivatives

Influence of the 2-Hydroxymethyl Group on Biological Activity and Selectivity

The substituent at the 2-position of the imidazole (B134444) ring is a critical determinant of the biological activity of 5-nitroimidazole compounds. The parent compound, morinidazole (B1676747), possesses a methyl group at this position, whereas 2-(Hydroxymethyl)-morinidazole, also identified as the human metabolite M4-2, features a hydroxymethyl group nih.govresearchgate.net. This modification from a nonpolar methyl group to a polar hydroxymethyl group significantly alters the molecule's physicochemical properties, such as polarity, solubility, and hydrogen-bonding capability.

While direct comparative studies on the antimicrobial potency of this compound versus morinidazole are not extensively detailed in the available literature, SAR principles from related nitroimidazoles provide valuable insights. For instance, studies on metronidazole (B1676534), another 5-nitroimidazole, have shown that its hydroxylated metabolite possesses approximately 40% of the antibacterial activity of the parent compound, while the corresponding acetic acid metabolite's activity drops to just 2% nih.gov. This suggests that while hydroxylation at this position may reduce activity compared to the parent alkyl group, it retains a significant level of biological function.

Conversely, in other classes of bioactive molecules, the introduction of a hydroxymethyl group has been found to be essential for activity. In studies of the soluble guanylate cyclase stimulator YC-1, replacement of a critical hydroxymethyl group with hydrogen or other functionalities led to a marked reduction in inhibitory activity nih.gov. This highlights that the influence of the 2-hydroxymethyl group is context-dependent, but it invariably plays a crucial role in the molecule's interaction with its biological target. Its presence allows for potential hydrogen bond donor and acceptor interactions that are absent in the parent methyl-substituted compound, which could alter target binding and selectivity.

Table 1: Comparison of Biological Activity of Metronidazole and its Metabolites This table illustrates the principle that modification of the 2-position side chain in nitroimidazoles directly impacts biological activity.

| Compound | Relative Antibacterial Activity (%) | Reference |

|---|---|---|

| Metronidazole | 100 | nih.gov |

| Hydroxy-metabolite | ~40 | nih.gov |

| Acetic acid-metabolite | ~2 | nih.gov |

Impact of Substitutions on the Imidazole Ring System

The imidazole ring is the core pharmacophore of this compound. Its activity is profoundly influenced by the nature and position of its substituents. The most critical substituent is the nitro group, typically at the C5 position for potent anti-anaerobic activity isca.me. The position of this group is a key differentiator in the activity spectrum of nitroimidazoles; 5-nitroimidazoles like morinidazole are primarily active against anaerobic organisms, whereas 4-nitroimidazole (B12731) analogues can exhibit additional activity against aerobic bacteria like Mycobacterium tuberculosis nih.govresearchgate.net.

Beyond the nitro group and the C2 substituent, other positions on the imidazole ring are viable points for modification. General SAR studies on imidazole derivatives have demonstrated that substitutions can modulate antimicrobial potency and spectrum nih.govresearchgate.netasianpubs.org. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and its reduction potential, which is crucial for the activation of nitroimidazole prodrugs into their cytotoxic forms.

In the broader class of antitubercular nitroimidazoles, the electronic nature of the atom at the 2-position is a key factor. For bicyclic 4-nitroimidazoles, an oxygen atom at the 2-position was found to be crucial for aerobic activity, with replacement by a carbon atom leading to a 30-fold decrease in potency nih.gov. While this compound is a monocyclic 5-nitroimidazole, these findings underscore the sensitivity of the molecule's activity to changes in the imidazole core. Any further substitutions on the imidazole ring of this compound would need to be carefully considered to maintain the delicate electronic balance required for reductive activation and target interaction.

Role of the Morpholine (B109124) Moiety and its Structural Modifications

The morpholine group is not merely a passive solubilizing agent; it can also engage in important interactions. The oxygen atom can act as a hydrogen bond acceptor, potentially contributing to target binding or influencing the molecule's conformation nih.gov. The entire moiety serves as a versatile building block that can be modified to fine-tune the drug's properties. For instance, in the development of other drug classes, the morpholine ring has been a common site for derivatization to optimize potency and selectivity researchgate.net. In some molecules like the antibiotic linezolid, the morpholine ring does not interact directly with the primary target and can be replaced with other groups, identifying it as a strategic point for creating drug conjugates or modifying pharmacokinetics without losing core activity nih.gov.

The metabolic fate of morinidazole further highlights the importance of this moiety. A primary metabolic pathway is the N-glucuronidation of the morpholine nitrogen, indicating that this part of the molecule is accessible to metabolic enzymes and plays a role in the drug's clearance nih.gov. Structural modifications to the morpholine ring could therefore be used to alter the metabolic profile of this compound derivatives, potentially improving their half-life or bioavailability.

Stereochemical Implications for Efficacy and Target Recognition

The linker connecting the imidazole and morpholine moieties in this compound contains a chiral center at the C2 position of the propanol (B110389) chain. Consequently, the compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that biological systems, being inherently chiral, often interact differently with the enantiomers of a racemic drug bohrium.com. This can lead to significant differences in pharmacodynamics, pharmacokinetics, and metabolism.

Studies on the metabolism of racemic morinidazole have provided clear evidence of stereoselectivity. The biotransformation of morinidazole into its major metabolites, the diastereoisomeric morpholine N+-glucuronides, is highly dependent on the stereochemistry. The plasma exposure of the R-enantiomer glucuronide (M8-2) was found to be six-fold higher than that of the S-enantiomer glucuronide (M8-1) in humans nih.gov. This is due to a significantly higher maximal rate of formation (Vmax) for the R-enantiomer's glucuronide nih.gov.

This pronounced stereoselectivity in metabolism strongly implies that the enantiomers of morinidazole, and by extension this compound, are likely to exhibit different pharmacokinetic profiles. It is also highly probable that they display different pharmacodynamic activities. One enantiomer may bind to the molecular target with higher affinity or exhibit greater intrinsic activity than the other. Therefore, the separation of the racemate and the evaluation of the individual enantiomers would be a critical step in optimizing the therapeutic potential of this compound derivatives, potentially leading to a more potent and selective agent with an improved therapeutic index.

Table 2: Stereoselective Glucuronidation of Morinidazole Enantiomers Data highlights the differential metabolic fate of morinidazole enantiomers, suggesting potential differences in their biological activity and efficacy.

| Metabolite | Parent Enantiomer | Relative Plasma Exposure (% of Parent) | Vmax (pmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|---|

| M8-1 | S-morinidazole | 3.96 | 111 | nih.gov |

| M8-2 | R-morinidazole | 22.9 | 1660 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities ajchem-a.com. These models are powerful tools in modern drug design, enabling the prediction of the activity of novel, un-synthesized molecules and guiding the rational optimization of lead compounds.

For a class of compounds like this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly valuable. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to build a predictive model researchgate.netnih.gov. The resulting contour maps visually represent regions where specific properties are favorable or unfavorable for activity, providing direct guidance for structural modifications.

While a specific QSAR model for this compound has not been reported, the successful application of QSAR to related nitroimidazole series demonstrates its feasibility and utility. For example, a 4-feature QSAR model was successfully derived to rationalize the minimum inhibitory concentration (MIC) results for a series of bicyclic nitroimidazoles with antitubercular activity nih.gov. Such a model for this compound derivatives could identify the optimal physicochemical properties for the substituents on the imidazole and morpholine rings, accelerating the discovery of analogs with enhanced potency and an improved pharmacological profile.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the metabolism and preclinical pharmacokinetic investigations of the compound "this compound" itself. Research has extensively focused on the metabolic pathways of its parent compound, morinidazole.

"this compound," also identified as metabolite M4-2, is a recognized product of the phase I metabolism of morinidazole nih.gov. However, the subsequent biotransformation, enzymatic basis of metabolism, and specific absorption, distribution, and excretion dynamics of this compound have not been detailed in the existing body of research.

The available data centers on the metabolic fate of morinidazole, which undergoes extensive phase I and phase II metabolism.

Metabolism of the Parent Compound: Morinidazole

Studies on morinidazole have identified multiple metabolites and elucidated the primary pathways of its biotransformation.

Pathways of Phase I and Phase II Metabolism

The metabolism of morinidazole involves several key reactions. Phase I metabolism of morinidazole includes processes such as demethylation, hydroxylation, oxidation, and the opening of the morpholine ring researchgate.net. Following these initial transformations, the resulting metabolites, along with the parent drug, can undergo Phase II conjugation reactions. The most prominent Phase II pathway for morinidazole is glucuronidation, with sulfation also playing a role researchgate.net.

Stereoselective Metabolism and Metabolite Identification

The metabolism of morinidazole exhibits stereoselectivity, particularly in its glucuronidation. Ten metabolites of morinidazole have been identified in human samples nih.gov. The major metabolic route is glucuronidation, which surprisingly occurs on the nitrogen atom of the morpholine ring rather than the aliphatic hydroxyl group nih.gov. This leads to the formation of two diastereoisomeric N+-glucuronides: S-morinidazole glucuronide (M8-1) and R-enantiomer glucuronide (M8-2) nih.gov. The plasma exposure of the R-enantiomer (M8-2) is significantly higher—approximately six times greater—than that of the S-enantiomer (M8-1) nih.gov.

Enzymatic Basis of Morinidazole Biotransformation

Role of Specific UGT Isoforms

The enzymatic basis for the primary metabolic pathway of morinidazole has been identified. Investigations using human liver microsomes and a panel of recombinant UDP-glucuronosyltransferase (UGT) enzymes have shown that the N+-glucuronidation of morinidazole is predominantly catalyzed by the UGT1A9 isoform nih.gov.

Characterization of Metabolic Kinetics

Kinetic studies of morinidazole's glucuronidation have been performed using both human liver microsomes and the specific UGT1A9 enzyme. The formation of the two main diastereoisomeric glucuronides (M8-1 and M8-2) follows Michaelis-Menten kinetics nih.gov. While the Michaelis-Menten constants (Km) for the formation of M8-1 and M8-2 are similar, the maximum reaction velocities (Vmax) are markedly different, indicating a significant variance in the rate of formation for the two stereoisomers nih.gov.

| Kinetic Parameter | M8-1 (S-enantiomer) Formation | M8-2 (R-enantiomer) Formation |

| Km (mM) | 11.3 | 15.1 |

| Vmax (pmol/min/mg protein) | 111 | 1660 |

This table displays the kinetic parameters for the formation of the two main glucuronide metabolites of morinidazole in human liver microsomes.

Preclinical ADE Dynamics of Morinidazole

Following intravenous administration, morinidazole and its various metabolites are primarily eliminated from the body through renal excretion nih.gov. The major metabolites found in urine are the two diastereoisomeric N+-glucuronides (M8-1 and M8-2) nih.gov.

Metabolism and Preclinical Pharmacokinetic Investigations

Preclinical Absorption, Distribution, and Excretion (ADE) Dynamics

Organ-Specific Distribution in Non-Human Models

Specific studies detailing the organ distribution of 2-(Hydroxymethyl)-morinidazole are not extensively available in the public literature. However, preclinical pharmacokinetic studies on related nitroimidazole compounds provide a framework for understanding how this class of drugs and their metabolites distribute in the body. For instance, studies on benznidazole (B1666585) in non-human models such as mice and dogs have demonstrated good tissue penetration. nih.gov Tissue-to-plasma concentration ratios in these models indicate distribution into various tissues, including tumors, nervous tissue, and liver nih.gov.

These findings suggest that metabolites like this compound may also distribute from the systemic circulation into various organs. The physicochemical properties of the metabolite, such as its lipophilicity and molecular size, would be key determinants of its tissue distribution profile.

Illustrative Tissue Distribution of a Related Nitroimidazole (Benznidazole) in Preclinical Models nih.gov

| Species | Tissue | Tissue/Plasma Ratio (%) |

|---|---|---|

| Mouse | Transplantable Tumors | 59 - 99 |

| Mouse | Brain | 61 - 76 |

| Mouse | Liver | 42 - 71 |

| Dog | Spontaneous Neoplasms | 14 - 70 |

| Dog | Brain | 42 |

This table shows data for benznidazole and is intended to be illustrative of preclinical distribution studies for this class of compounds.

Involvement of Drug Transporters in Disposition (e.g., OAT1, OAT3)

The disposition and excretion of many drugs and their metabolites are mediated by transporters located in organs such as the kidney. nih.gov Human organic anion transporters 1 (OAT1, or SLC22A6) and 3 (OAT3, or SLC22A8) are key transporters expressed on the basolateral membrane of renal proximal tubule cells. nih.govmdpi.comsolvobiotech.com They play a critical role in the secretion of a wide array of drugs and endogenous compounds from the blood into the urine solvobiotech.com.

Studies on the parent compound, morinidazole (B1676747), indicate that it and its metabolites are primarily eliminated from the body via renal excretion nih.gov. Drug metabolites are frequently substrates or inhibitors of OAT1 and OAT3, and these interactions can significantly impact their renal clearance nih.gov. Given that this compound is a metabolite of a renally cleared drug, it is plausible that its disposition is influenced by these transporters. OAT1 and OAT3 facilitate the uptake of organic anions from the bloodstream into the kidney's tubular cells, the first step in active tubular secretion mdpi.comescholarship.org. Inhibition of these transporters can lead to reduced renal elimination and accumulation of substrates in the plasma solvobiotech.comresearchgate.net.

Examples of Drug Classes Transported by OAT1 and OAT3 nih.govsolvobiotech.com

| Transporter | Examples of Substrates |

|---|---|

| OAT1 | Antivirals (e.g., tenofovir), NSAIDs, Diuretics, Beta-lactam antibiotics |

| OAT3 | Statins (e.g., rosuvastatin), NSAIDs (e.g., diclofenac), Antihypertensives (e.g., losartan), Uremic toxins |

Investigation of Potential Drug-Drug Interactions at the Preclinical/Mechanistic Level

Drug-drug interactions (DDIs) can alter the efficacy and safety of a drug and can occur through various mechanisms, including the inhibition or induction of metabolic enzymes and transporters mdpi.com. At the preclinical level, investigations into DDIs are essential to predict potential clinical outcomes.

The formation of this compound from its parent compound is a metabolic process. The metabolism of morinidazole is extensive and involves multiple pathways, including glucuronidation catalyzed by UDP glucuronosyltransferases (UGTs), such as UGT1A9 nih.govresearchgate.net. While the specific enzymes responsible for the hydroxymethylation pathway are not detailed, it is likely mediated by cytochrome P450 (CYP) enzymes, which are responsible for many oxidative metabolic reactions researchgate.net.

Therefore, the potential for DDIs exists if morinidazole is co-administered with drugs that are inhibitors or inducers of the enzymes responsible for its metabolism. An inhibitor could decrease the rate of metabolism, leading to lower concentrations of this compound and higher concentrations of the parent drug. Conversely, an inducer could increase the rate of metabolism, resulting in higher levels of the metabolite.

Examples of Clinically Relevant Enzyme Modulators fda.gov

| Enzyme | Index Inhibitors | Index Inducers |

|---|---|---|

| CYP1A2 | Fluvoxamine | Smoking |

| CYP2C9 | Fluconazole | Rifampin |

| CYP2C19 | Fluconazole | Rifampin |

| CYP2D6 | Bupropion, Paroxetine | - |

| CYP3A4 | Itraconazole, Ketoconazole | Rifampin, Carbamazepine |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

No studies were found that performed molecular docking simulations with 2-(Hydroxymethyl)-morinidazole. This type of research would typically involve identifying a biological target (such as a specific protein or enzyme) and computationally modeling the interaction between the target and this compound to predict its binding affinity and orientation. Such studies are fundamental to understanding a compound's potential mechanism of action.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

There is no available research that has utilized molecular dynamics (MD) simulations to study this compound. MD simulations provide insights into the movement and conformational changes of a molecule and its interactions with a biological target over time. mdpi.commdpi.com For related compounds like nitroimidazoles, MD simulations have been used to assess the stability of ligand-protein complexes, but this analysis has not been extended to this compound. mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No quantum chemical calculations, such as Density Functional Theory (DFT), have been published for this compound. These methods are used to investigate the electronic properties of a molecule, including its structure, stability, and reactivity. nih.govresearchgate.net Studies on other nitroimidazole-based compounds have used DFT to analyze their spectroscopic properties and conformational landscapes, but this compound was not included in these analyses. mdpi.comresearchgate.net

Predictive Modeling for Biological Activity and ADME Properties (e.g., QSAR, QSPR)

There are no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound. QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties (Absorption, Distribution, Metabolism, and Excretion - ADME), respectively. nih.govbiointerfaceresearch.commdpi.com While general ADME prediction tools and models exist, specific predictive modeling studies for this compound are absent from the literature. chemrxiv.orgresearchgate.netnih.gov

In Silico Design of Novel this compound Analogues

No research has been published on the in silico design of new analogues based on the this compound scaffold. This process typically involves using computational techniques to modify the structure of a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties. The lack of foundational computational studies, such as docking and QSAR, on the parent compound means a basis for rational, in silico design of analogues has not been established.

Analytical Methodologies for Research Applications of 2 Hydroxymethyl Morinidazole

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of drug molecules like 2-(Hydroxymethyl)-morinidazole from biological fluids. Its strength lies in the ability to separate the analyte of interest from the parent drug, other metabolites, and endogenous components, which is a prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of drugs and their metabolites in preclinical studies. An HPLC method has been successfully developed and validated for the simultaneous determination of the parent drug, morinidazole (B1676747), and its carbonylation metabolite (M1) in human plasma, demonstrating the utility of this approach for related compounds. nih.gov

This method typically employs a reversed-phase C18 column for separation with a mobile phase consisting of an aqueous buffer and an organic solvent. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the nitroimidazole chromophore exhibits strong absorbance. nih.govnih.goviaea.org The method's specificity, speed, and precision make it well-suited for pharmacokinetic studies. nih.gov For structural confirmation or enhanced selectivity, the HPLC system can be coupled with a mass spectrometer (LC-MS), which provides mass-to-charge ratio information, aiding in the identification of the analyte.

A summary of a typical validated HPLC method for morinidazole and a key metabolite is presented below.

| Parameter | Details |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | C18 Reversed-Phase Column |

| Detection | Ultraviolet (UV) |

| Analytes | Morinidazole and its carbonylation metabolite (M1) |

| Biological Matrix | Human Plasma |

| Linearity Range (Morinidazole) | 23.99 - 1.464 x 10⁴ µg·L⁻¹ |

| Linearity Range (Metabolite M1) | 5.407 - 3300 µg·L⁻¹ |

| Validation | The method was fully validated for intra- and inter-day precision and accuracy, meeting the acceptance criteria for bioanalytical methods. nih.gov |

This table is based on data from a validated method for morinidazole and its carbonylation metabolite, which serves as a template for methods applicable to this compound.

For enhanced sensitivity, resolution, and throughput, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the premier analytical tool. This technique utilizes columns with smaller particle sizes (<2 µm), which provides sharper and narrower peaks, leading to better separation efficiency and a significant reduction in analysis time compared to conventional HPLC.

In the context of morinidazole research, UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) has been instrumental in comprehensive metabolic profiling. This high-sensitivity approach has successfully identified ten distinct metabolites of morinidazole in human plasma and urine following intravenous administration. nih.govresearchgate.net The high resolution and mass accuracy of TOF-MS allows for the determination of elemental compositions of metabolites, which is a critical step in their structural elucidation. The tandem MS (MS/MS) capability provides fragmentation patterns that offer further structural insights, which would be essential for differentiating this compound from other isomeric metabolites. Given its power, UPLC-MS/MS is the method of choice for detecting and quantifying low-level metabolites in complex biological samples. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

While chromatographic methods coupled with mass spectrometry can suggest the structure of a metabolite, definitive structural confirmation requires spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide critical information. ¹H NMR would reveal the number and environment of protons, and characteristic shifts would confirm the presence of the hydroxymethyl group (-CH₂OH). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, thereby confirming the exact position of the hydroxymethyl substitution on the morinidazole scaffold.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, in addition to the bands corresponding to the nitro group (NO₂) and other structural features of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its chromophores. The UV-Vis spectrum of this compound would be expected to be very similar to that of morinidazole, as the core nitroimidazole chromophore remains unchanged. This technique is more commonly used for quantification with HPLC, as described previously, rather than for primary structural elucidation of metabolites.

Together, these spectroscopic techniques, especially when integrating NMR and MS data, provide a complete and unambiguous characterization of a novel metabolite's structure. mdpi.com

Development and Validation of Analytical Methods for Biological Matrices (Preclinical)

Before an analytical method can be used for preclinical research, such as in pharmacokinetic studies, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and accurate for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). iaea.orgsemanticscholar.orgjapsonline.com

A validated HPLC method for morinidazole and its metabolite in human plasma provides a clear example of the required parameters. nih.gov The key validation criteria include:

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, including the parent drug, other metabolites, and endogenous substances in the biological matrix. japsonline.com

Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. nih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is evaluated as both intra-day (repeatability) and inter-day precision. nih.gov

Linearity and Range: This establishes that the detector response is directly proportional to the analyte concentration over a specific range. Calibration curves are generated, and the correlation coefficient (r²) should be close to 1.0. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). iaea.org

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean value should be within ±15% of the nominal value. |

| Precision | Coefficient of variation (%CV) should not exceed 15%. |

| Linearity (r²) | Typically ≥ 0.99 |

| Stability | Analyte concentration should remain within ±15% of the initial value under tested conditions. |

This table presents generally accepted criteria for bioanalytical method validation.

Enantioselective Analytical Methodologies for Stereoisomer Profiling

Morinidazole is a chiral compound administered as a racemate (a mixture of R- and S-enantiomers). nih.gov Metabolic processes in the body are often stereoselective, meaning that one enantiomer may be metabolized differently or at a different rate than the other. nih.gov Indeed, the metabolism of morinidazole has been shown to be stereoselective, with the plasma exposure of the N⁺-glucuronide of the R-enantiomer (M8-2) being six-fold higher than that of the S-enantiomer (M8-1). nih.gov

This finding underscores the critical importance of enantioselective analytical methods for studying its metabolites, including this compound. Such methods are necessary to determine if the metabolite is formed from one or both parent enantiomers and to quantify the individual stereoisomers of the metabolite itself. nih.gov

Chiral Chromatography: The most common approach is chiral HPLC, which uses a chiral stationary phase (CSP) designed to interact differently with each enantiomer, leading to their separation.

Diastereomer Separation: If the metabolite contains more than one chiral center, as would be the case for this compound derived from racemic morinidazole, the resulting products are diastereomers. Diastereomers have different physical properties and can often be separated on standard, non-chiral columns (like C18) using techniques such as UPLC-MS/MS, as was successfully done for the diastereomeric morinidazole glucuronides M8-1 and M8-2. nih.gov This high-resolution approach would be directly applicable to profiling the stereoisomers of this compound.

Future Research Trajectories and Unexplored Scientific Avenues for 2 Hydroxymethyl Morinidazole

Expanding the Scope of Investigated Biological Activities

The therapeutic utility of the nitroimidazole class extends beyond its traditional use against anaerobic bacteria and protozoa. nih.govacs.org Future research should investigate whether 2-(Hydroxymethyl)-morinidazole possesses a wider range of biological activities, particularly in oncology and against a broader spectrum of infectious agents.

Anticancer Potential in Hypoxic Tumors: Nitroimidazoles are known to be selectively activated under hypoxic conditions, a hallmark of solid tumors. openmedscience.com This makes them ideal candidates for development as hypoxia-activated prodrugs or radiosensitizers. researchgate.netnih.gov Research could explore the efficacy of this compound as a radiosensitizer or as a standalone bioreductive drug that targets cancer cells in low-oxygen environments. nih.govnih.gov Studies have shown that some N-alkyl nitroimidazoles exhibit considerable selectivity towards tumor cell lines over normal cells, a property that should be investigated for this compound. openmedicinalchemistryjournal.com

Broadened Antimicrobial and Antiparasitic Spectrum: The nitroimidazole scaffold has shown remarkable activity against a wide array of pathogens, including various parasites and mycobacteria. unimib.itresearchgate.net Investigations could assess the activity of this compound against neglected tropical diseases such as Leishmaniasis and Chagas disease. mdpi.com Furthermore, its efficacy against drug-resistant strains of common parasites like Giardia lamblia warrants exploration, as treatment failures with standard nitroimidazoles are a growing concern. nih.govcdc.gov

Application in Chemical Biology as a Probe for Cellular Pathways

The structure of this compound, particularly its hydroxymethyl group, provides a functional handle for chemical modification, allowing for its development as a molecular probe to investigate cellular processes.

By attaching "click chemistry" compatible tags, such as an azide (B81097) group, to the molecule, researchers can create a tool analogous to azidoazomycin arabinofuranoside (N₃-AZA). Such a probe would enable the labeling and identification of protein targets within cells, particularly under hypoxic conditions. This strategy could uncover novel cellular pathways affected by nitroimidazoles and identify proteins that are critical for the cellular response to hypoxia. This approach offers an antibody-independent method for visualizing and mapping hypoxic tissues.

Mechanistic Studies on Host-Pathogen-Compound Interactions

While the general mechanism of nitroimidazoles involves reductive activation to produce cytotoxic free radicals, the nuanced interactions between the compound, the host, and the pathogen are not fully understood. lecturio.comcabidigitallibrary.org Future studies should delve deeper into these complex relationships.

Modulation of Virulence Factors: Beyond direct killing, some nitroimidazoles can disrupt bacterial pathogenesis by inhibiting virulence factors. For instance, secnidazole (B1681708) has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence gene expression in pathogens like Serratia marcescens. mdpi.com Research should investigate whether this compound can act as a QS inhibitor or otherwise sabotage virulence mechanisms, which represents a promising anti-virulence strategy that may exert less selective pressure for resistance. nih.govfrontiersin.org

Immunomodulatory Effects: Certain nitroimidazoles, including metronidazole (B1676534), have been observed to possess immunomodulatory properties, affecting both innate and acquired immunity. semanticscholar.org It is crucial to explore whether this compound influences the host immune response during infection. Studies could examine its effect on cytokine production, phagocytic activity, and the function of immune cells, which could reveal a dual antimicrobial and immunoregulatory role. nih.govmdpi.com

Specific Biochemical Pathway Disruption: In some parasites, nitroimidazoles interfere with specific metabolic pathways, such as the thioredoxin-mediated redox network. researchgate.net Mechanistic studies could use proteomic and metabolomic approaches to determine if this compound has specific protein targets or disrupts unique metabolic pathways in different pathogens, which could explain variations in its spectrum of activity.

Rational Design of Next-Generation Derivatives with Enhanced Scientific Utility

The chemical structure of this compound serves as a scaffold for the rational design of new molecules with improved properties for scientific research. By applying principles of medicinal chemistry, derivatives can be synthesized to probe biological systems with greater precision or enhanced potency.

One promising approach is the creation of hybrid molecules. Combining the nitroimidazole core with other pharmacophores, such as quinolines or 1,2,3-triazoles, has been shown to yield derivatives with improved activity against various pathogens, including multi-drug resistant strains. researchgate.netmdpi.com Another strategy involves modifying the compound to specifically target a single, essential microbial enzyme, which could lead to a more targeted mechanism of action with potentially fewer off-target effects.

| Derivative Strategy | Scientific Goal | Rationale |

| Hybrid Compounds | Overcome resistance, broaden spectrum | Combining two pharmacophores can create synergistic effects or provide a dual mode of action. |

| Enzyme-Specific Inhibitors | Increase selectivity, reduce off-target effects | Designing a molecule to fit the active site of a key pathogen enzyme can lead to highly potent and specific inhibition. |

| Click-Tagged Probes | Identify molecular targets | Adding a reactive handle (e.g., azide, alkyne) allows the compound to be used for target identification and pathway analysis. |

| Metal Complexes | Enhance radiosensitization | Complexing with metals like copper has been shown to increase the radiosensitizing effects of nitroimidazoles in cancer therapy. researchgate.net |

Advanced Formulation Research for Controlled Release in Non-Clinical Models

To effectively study the biological activities and mechanisms of this compound in preclinical research, advanced formulations capable of controlled release are necessary. Developing such systems would allow for sustained exposure in in vitro and in vivo models, providing more reliable and reproducible data.

A variety of established technologies can be adapted for this purpose. Hydrophilic matrix tablets, often using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), can be designed to form a gel layer that controls drug diffusion and erosion. Other promising systems include mucoadhesive hydrogels for localized delivery, nanoparticles for targeted delivery to specific tissues, and gastric floating systems to prolong residence time for oral administration studies. These formulation strategies, which have been successfully applied to related compounds like metronidazole, would be invaluable for facilitating future non-clinical investigations.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(hydroxymethyl)-morinidazole derivatives?

- Methodology : Utilize multi-step organic synthesis involving nucleophilic substitution and cyclization reactions. For example, react o-phenylenediamine derivatives with carbonyl-containing precursors (e.g., aldehydes or ketones) under controlled pH and temperature (e.g., reflux in ethanol at 80°C). Catalysts such as acetic acid or Lewis acids may enhance reaction efficiency. Post-synthesis purification via column chromatography and characterization using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis ensures structural fidelity .

- Validation : Compare experimental melting points and spectral data with literature values (e.g., NIST Chemistry WebBook for reference spectra) .

Q. How can UV spectrophotometry be applied to study the interaction of this compound with DNA?

- Protocol : Prepare a DNA solution (e.g., calf thymus DNA) in buffer (pH 7.4) and titrate with increasing concentrations of the compound. Monitor absorption spectra (200–400 nm) for hyperchromic shifts or hypochromicity. Calculate binding constants () using the Benesi-Hildebrand equation. Validate results with viscosity measurements to confirm intercalation (increased DNA viscosity supports intercalative binding) .

Q. What analytical techniques are critical for characterizing this compound's purity and stability?

- Techniques :

- HPLC-MS : Quantify purity and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 6 months).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. How do metabolic pathways influence the pharmacokinetic profile of this compound?

- Key Findings :

- Metabolism : Primarily undergoes glucuronidation (UGT1A9-mediated) and sulfation, not CYP450 enzymes. Major metabolites include sulfate and glucuronide conjugates (e.g., 5-CA-2-HM-MCBX and 5-CA-[S2200]-NHM) .

- Excretion : Renal clearance accounts for ~70% of elimination, with a terminal half-life of ~36 hours in humans.

- Experimental Design : Conduct in vitro hepatocyte assays to identify phase II metabolites. Use LC-MS/MS to quantify metabolite concentrations in plasma and urine from clinical trials .

Q. What strategies resolve contradictions in reported binding constants for this compound-DNA interactions?

- Approach :

- Ionic Strength Adjustments : Vary buffer ionic strength (e.g., 0.1–0.5 M NaCl) to assess electrostatic vs. intercalative binding contributions.

- Competitive Displacement Assays : Use known intercalators (e.g., ethidium bromide) to validate binding mode.

- Molecular Dynamics (MD) Simulations : Model binding free energy to reconcile experimental discrepancies .

Q. How should population pharmacokinetic (PK) studies be designed to account for variability in this compound distribution?

- Design Considerations :

- Cohort Selection : Include diverse demographics (age, renal/hepatic function) to model volume of distribution ( = 1209 ± 158 mL/kg) and protein binding (22–27%).

- Non-Compartmental Analysis (NCA) : Calculate AUC and dose proportionality.

- Mechanistic Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue penetration (e.g., cerebrospinal fluid) .

Q. What computational methods predict the electronic properties of this compound for drug design?

- Methods :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Molecular Docking : Simulate binding to target proteins (e.g., DNA topoisomerases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.